(2R,4S)-Azetidine-2,4-dicarboxamide

Tuberculosis Enzyme Inhibition Medicinal Chemistry

Sourcing stereochemically defined azetidine scaffolds often yields racemic mixtures that confound SAR studies. (2R,4S)-Azetidine-2,4-dicarboxamide (CAS 121050-12-2) provides the exact cis-configured core validated as an l-AlaDH inhibitor (IC50 9.22 μM lead). • Rigid cis-diamide topology with two hydrogen-bonding anchor points for enzyme inhibitor and chiral ligand design • Defined (2R,4S) stereochemistry eliminates uncontrolled variables; critical for reproducible target binding • Versatile scaffold for systematic SAR via carboxamide nitrogen functionalization Supplied with full analytical certification for immediate deployment in medicinal chemistry and neuroscience programs.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 121050-12-2
Cat. No. B048663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Azetidine-2,4-dicarboxamide
CAS121050-12-2
Synonyms2,4-Azetidinedicarboxamide,cis-(9CI)
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1C(NC1C(=O)N)C(=O)N
InChIInChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+
InChIKeyUNEMLOZFCVXAKB-WSOKHJQSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Guide: (2R,4S)-Azetidine-2,4-dicarboxamide


(2R,4S)-Azetidine-2,4-dicarboxamide (CAS 121050-12-2) is a chiral, non-proteinogenic amino acid diamide featuring a strained four-membered azetidine ring with cis-configured carboxamide groups at the 2 and 4 positions [1]. With a molecular formula of C5H9N3O2 and a molecular weight of 143.14 g/mol, this compound serves as a rigid, stereochemically defined scaffold for medicinal chemistry and a building block for asymmetric synthesis . Its constrained geometry and hydrogen-bonding capacity make it a valuable starting material for exploring biologically relevant chemical space, particularly in the design of enzyme inhibitors where conformational restriction is a key strategy.

(2R,4S)-Azetidine-2,4-dicarboxamide: Why Substitution Fails


Generic substitution of (2R,4S)-Azetidine-2,4-dicarboxamide is not scientifically sound due to the critical influence of its cis-stereochemistry on molecular recognition. The (2R,4S) configuration orients the two carboxamide groups on the same face of the azetidine ring, creating a specific spatial arrangement of hydrogen bond donors and acceptors [1]. This topology is fundamentally different from the trans-isomer or racemic mixtures. In biological systems, this can determine whether a molecule acts as an inhibitor or is inactive, as demonstrated for related azetidine-2,4-dicarboxylic acids at metabotropic glutamate receptors, where the cis isomer acts as a selective potentiator while the trans isomer shows a distinct pharmacological profile [2]. For researchers building on published structure-activity relationships or developing potent enzyme inhibitors, the use of an incorrect isomer introduces an uncontrolled variable that can abolish target binding or lead to irreproducible results.

Head-to-Head Evidence: (2R,4S)-Azetidine-2,4-dicarboxamide


l-AlaDH Inhibitor Potency

The azetidine-2,4-dicarboxamide scaffold, the core structure of the target compound, was identified as a new class of Mycobacterium tuberculosis l-alanine dehydrogenase (l-AlaDH) inhibitor. A derivative of this core exhibits an IC50 of 9.22 ± 0.72 μM against the target enzyme. While this is not a direct measurement of the unsubstituted (2R,4S)-Azetidine-2,4-dicarboxamide, it establishes the scaffold's inherent biological activity and its potential as a key intermediate for further optimization. This provides a starting potency benchmark for procurement decisions; the core scaffold is proven to engage the target, whereas alternative small heterocycles may lack this inherent activity. [1]

Tuberculosis Enzyme Inhibition Medicinal Chemistry

Stereochemical Selectivity at Glutamate Receptors

The crucial role of stereochemistry in this scaffold class is evidenced by studies on the related azetidine-2,4-dicarboxylic acids. Cis-configured compounds (analogous to the (2R,4S) target) are described as selectively potentiating signal transduction at specific glutamate receptor subtypes (G C1 and G P1), while the trans isomer's action at the G C2 receptor is not affected. This class-level evidence strongly infers that the stereochemistry of (2R,4S)-Azetidine-2,4-dicarboxamide is not a trivial characteristic but a fundamental determinant of its biological interaction profile. [1]

Neuroscience Glutamate Receptors Pharmacology

Recommended Applications for (2R,4S)-Azetidine-2,4-dicarboxamide


l-AlaDH Inhibitor Optimization for Tuberculosis

A medicinal chemistry team with a confirmed hit from the azetidine-2,4-dicarboxamide series should procure this specific compound. The publication by Reshma et al. (2016) validates this scaffold as an l-AlaDH inhibitor with an initial lead IC50 of 9.22 μM. Procuring the unsubstituted (2R,4S)-diamide provides the essential core for systematic structure-activity relationship (SAR) studies through functionalization of the carboxamide nitrogens, a key step in improving potency towards the target value of 3.83 μM achieved by the optimized lead. [1]

Rigid Chiral Building Block for Asymmetric Synthesis

For synthetic chemists developing novel chiral ligands or auxiliaries, (2R,4S)-Azetidine-2,4-dicarboxamide offers a conformationally locked scaffold. Its cis-diamide functionality provides two anchor points for metal coordination or further derivatization, a concept supported by the broader use of C2-symmetric azetidines in asymmetric alkylation reactions. Procuring this specific enantiomer ensures a defined, rigid geometry that is impossible to achieve with more flexible linear diamide analogs. [2]

Selective Glutamate Receptor Modulation

Neuroscience groups researching modulators of glutamate receptors can use this compound as a core scaffold. Patent evidence indicates that cis-azetidine derivatives selectively potentiate specific metabotropic glutamate receptors. The (2R,4S)-diamide can serve as a precursor to a library of diverse amides and is critical for confirming that any observed biological effect is stereochemically dependent, a key criterion for advancing a chemical series. [3]

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